N-(sec-butyl)-N'-(1-phenylethyl)urea
Overview
Description
N-(sec-butyl)-N'-(1-phenylethyl)urea, commonly known as SBEU, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. SBEU is a urea-based compound that has been found to exhibit a range of biological activities, making it a promising candidate for various scientific studies.
Mechanism of Action
The mechanism of action of SBEU is not fully understood. However, it has been suggested that SBEU may interact with specific enzymes and proteins, leading to the inhibition of their activity. This inhibition may be responsible for the observed biological effects of SBEU.
Biochemical and Physiological Effects:
SBEU has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, SBEU has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of SBEU is its ability to inhibit the activity of specific enzymes, making it a potential candidate for drug discovery research. Additionally, SBEU has been found to exhibit a range of biological activities, making it a versatile research tool. However, one limitation of SBEU is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving SBEU. One potential area of research is the development of SBEU-based drugs for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of SBEU and its potential use as a research tool. Finally, research is needed to determine the potential toxicity of SBEU and its safety for use in humans.
Scientific Research Applications
SBEU has been used in various scientific studies as a research tool. It has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug discovery research. Additionally, SBEU has been used in studies related to cancer cell growth inhibition and as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
1-butan-2-yl-3-(1-phenylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-10(2)14-13(16)15-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVHLHIGUVSVPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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